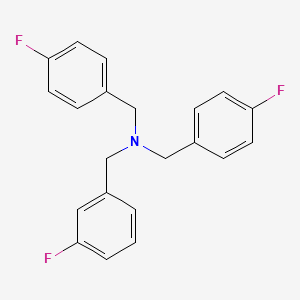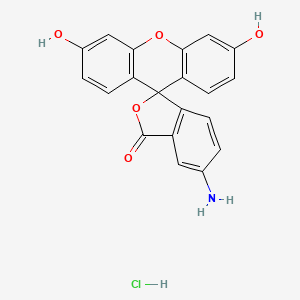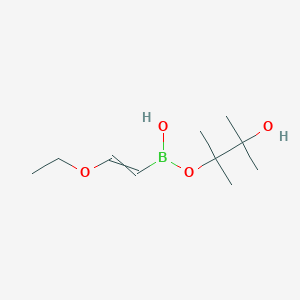
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both hydroxyl and boronate functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate typically involves the reaction of 2-ethoxyvinylboronic acid with (E)-3-hydroxy-2,3-dimethylbutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the boronate ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronate group can be reduced to form boronic acids or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, boronic acids, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications.
Applications De Recherche Scientifique
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate has several scientific research applications:
Biology: The compound’s boronate group can interact with biological molecules, making it useful in the development of enzyme inhibitors and probes for studying biological processes.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of (E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate involves its interaction with molecular targets through its boronate and hydroxyl groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and molecular recognition. The hydroxyl group can participate in hydrogen bonding and other interactions, further enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-vinylboronate: Similar structure but lacks the ethoxy group, which affects its reactivity and solubility.
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-methoxyvinylboronate: Contains a methoxy group instead of an ethoxy group, leading to differences in steric and electronic properties.
Uniqueness
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity compared to its analogs. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H21BO4 |
|---|---|
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
2-ethoxyethenyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C10H21BO4/c1-6-14-8-7-11(13)15-10(4,5)9(2,3)12/h7-8,12-13H,6H2,1-5H3 |
Clé InChI |
LORSHZFHGTXUKR-UHFFFAOYSA-N |
SMILES canonique |
B(C=COCC)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


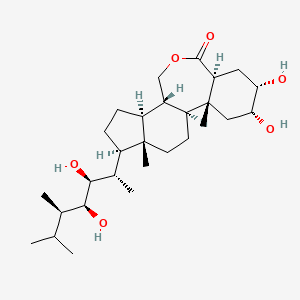
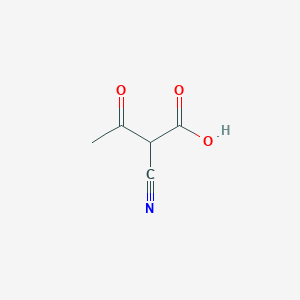

![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)
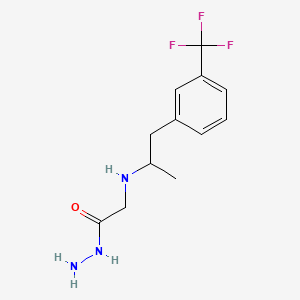
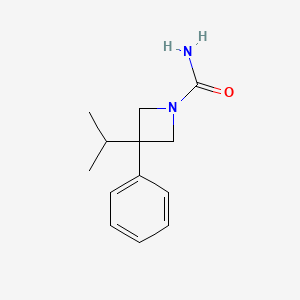
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
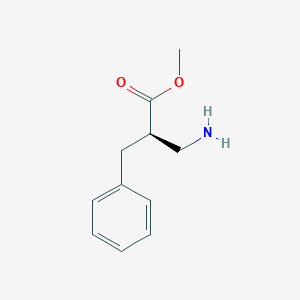
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
